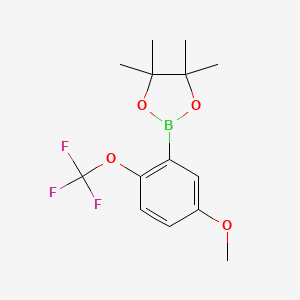

2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with a methoxy group at the 5-position and a trifluoromethoxy group at the 2-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where boronic esters serve as key intermediates for constructing biaryl frameworks . The electron-withdrawing trifluoromethoxy group enhances stability and modulates electronic effects, while the methoxy group contributes to steric and electronic tuning.

Properties

Molecular Formula |

C14H18BF3O4 |

|---|---|

Molecular Weight |

318.10 g/mol |

IUPAC Name |

2-[5-methoxy-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C14H18BF3O4/c1-12(2)13(3,4)22-15(21-12)10-8-9(19-5)6-7-11(10)20-14(16,17)18/h6-8H,1-5H3 |

InChI Key |

JUZZCOYVDVXNCE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- Aromatic bromides or iodides bearing methoxy and trifluoromethoxy substituents.

- Bis(pinacolato)diboron (B2pin2) or pinacolborane as boron sources.

- Palladium catalysts such as Pd(dppf)Cl2·DCM or Pd(OAc)2.

- Bases like potassium acetate (KOAc) or potassium phosphate (K3PO4).

- Solvents including 1,4-dioxane, tetrahydrofuran (THF), and water for reaction media.

Palladium-Catalyzed Borylation

A widely employed method for synthesizing arylboronate esters is the palladium-catalyzed Miyaura borylation of aryl halides with bis(pinacolato)diboron. The reaction proceeds under inert atmosphere (nitrogen or argon) and elevated temperatures (typically 80–100 °C) for 12–24 hours.

- Combine the aryl bromide (e.g., 2-bromo-5-methoxy-1-(trifluoromethoxy)benzene), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl2·DCM (4 mol%), and KOAc (3 equiv) in 1,4-dioxane.

- Degas the mixture and maintain under nitrogen.

- Heat at 90 °C for 24 hours.

- After cooling, the reaction mixture is filtered and purified by column chromatography to isolate the boronate ester product.

This method yields the target compound as a clear oil or solid with typical yields around 70–90% depending on substrate purity and reaction optimization.

Alternative Synthesis via Boronic Acid Esters

In some protocols, the boronate ester is prepared from the corresponding boronic acid or its MIDA ester derivative by reaction with pinacol in the presence of dehydrating agents, facilitating formation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.

Synthesis of Key Intermediates

The methoxy and trifluoromethoxy substituents are often introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution on appropriately substituted phenyl precursors. The trifluoromethoxy group is typically installed using reagents like trifluoromethyl hypofluorite or via copper-mediated trifluoromethoxylation reactions.

Example: Synthesis of 2-(2-Methoxy-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Starting from 2-bromo-5-(trifluoromethoxy)anisole, the borylation reaction with bis(pinacolato)diboron and Pd catalyst produces the boronate ester.

- The product is isolated with 95% purity and characterized by NMR, mass spectrometry, and IR spectroscopy.

Analytical Data and Characterization

The synthesized compound is typically characterized by:

| Technique | Observations/Values |

|---|---|

| [^1H NMR (CDCl3, 400 MHz)](pplx://action/followup) | Aromatic protons at δ ~6.8–7.5 ppm; methyl groups of dioxaborolane at δ ~1.2 ppm (singlet, 12H) |

| [^13C NMR](pplx://action/followup) | Signals for aromatic carbons, boronate carbon (~83 ppm), methoxy carbon (~55 ppm) |

| [^19F NMR](pplx://action/followup) | Signal for trifluoromethoxy group around δ -56 ppm |

| Mass Spectrometry (ESI) | Molecular ion peak consistent with C14H18BF3O4 (FW 318.1) |

| IR Spectroscopy | Characteristic B–O stretching bands and aromatic C–H stretches |

| Purity | Typically ≥95% by HPLC or GC analysis |

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2·DCM (4 mol%) or Pd(OAc)2 | Efficient for borylation |

| Boron reagent | Bis(pinacolato)diboron (1.1 equiv) | Pinacol boronate ester formation |

| Base | KOAc or K3PO4 (3 equiv) | Facilitates transmetalation |

| Solvent | 1,4-Dioxane or THF | Degassed, inert atmosphere |

| Temperature | 80–90 °C | Reflux or sealed vial heating |

| Reaction time | 12–24 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation and side reactions |

| Yield | 70–90% | High yield with optimized conditions |

Research Findings and Literature Support

- The palladium-catalyzed borylation method is well-documented as a robust route to synthesize arylboronate esters with diverse substituents, including electron-withdrawing trifluoromethoxy groups and electron-donating methoxy groups, without compromising catalyst activity or yield.

- The presence of the trifluoromethoxy substituent enhances the compound's chemical stability and electronic properties, useful in further cross-coupling or medicinal chemistry applications.

- Analytical data confirm the integrity of the dioxaborolane ring and substitution pattern, critical for downstream synthetic utility.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling aryl or vinyl boronic esters with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using acidic conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol-water mixtures.

Protodeboronation: Acidic reagents such as HCl or acetic acid.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds or other coupled products depending on the halide used.

Protodeboronation: Formation of the corresponding aryl or vinyl compounds.

Scientific Research Applications

2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural and Electronic Differences

The target compound is compared to structurally related pinacol boronic esters with variations in substituent type, position, and electronic properties. Key examples include:

Table 1: Structural and Electronic Comparison

Key Observations:

- Substituent Position : The target compound’s 5-OMe/2-OCF₃ substitution contrasts with the 3-OCF₃ isomer in , which lacks the methoxy group. Positional isomers exhibit distinct electronic profiles, affecting reactivity in cross-couplings.

- Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound and enhances electrophilicity of the boronate, facilitating transmetallation in Pd-catalyzed reactions. However, steric hindrance from the 2-position may reduce coupling efficiency compared to para-substituted analogs.

- Halogen vs. Methoxy : Bromine in allows further functionalization (e.g., via Buchwald-Hartwig amination), whereas the methoxy group in the target compound limits such pathways but improves solubility.

Reactivity in Cross-Coupling Reactions

Pinacol boronates are widely used in Suzuki-Miyaura couplings. The target compound’s reactivity can be contextualized with the following:

- Steric Effects : Substitution at the 2-position introduces steric hindrance, which may reduce coupling yields compared to 4-substituted analogs like .

- Comparative Yields: For example, compound (2-(4-(4-fluoro-3-(trifluoromethoxy)phenoxy)phenyl)-...) achieved a 75% yield in a Suzuki reaction, suggesting that para-substitution favors efficiency.

Spectroscopic and Physical Properties

- NMR Data : The target compound’s ¹H NMR is expected to show aromatic protons influenced by the substituents. For comparison, compound (16f) exhibited δ 7.77–7.83 ppm (aromatic protons) and δ 1.35 ppm (pinacol methyl groups).

- Purity and Stability : Commercial analogs like are ≥98% pure (GC/T), while (95% purity) highlights variability in synthetic protocols.

Biological Activity

2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields.

Chemical Structure and Properties

- Molecular Formula : CHBFO

- Molecular Weight : 318.10 g/mol

- CAS Number : 1803320-99-1

The compound features a dioxaborolane ring system, which is known for its reactivity in organic synthesis and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with trifluoromethoxy-substituted phenols under controlled conditions. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may inhibit critical pathways in cancer cell proliferation and survival.

- Case Study : A study conducted by researchers at the University of Groningen demonstrated that derivatives of this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been evaluated. Research indicates that it possesses activity against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest potential applications in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that are crucial in metabolic pathways:

- Example : It has shown inhibitory effects on diacylglycerol acyltransferase (DGAT), an enzyme involved in lipid metabolism .

Applications in Pharmaceutical Development

The unique properties of 2-(5-Methoxy-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a valuable intermediate in pharmaceutical chemistry. It is utilized for:

Q & A

Q. Key Parameters :

- Moisture-sensitive steps require inert conditions.

- Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 boronic acid to pinacol).

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Q. Methodological Answer :

Q. Troubleshooting :

- Low conversion: Increase catalyst loading or switch to Pd(OAc)₂ with SPhos ligand.

- Byproducts: Add molecular sieves to absorb moisture or reduce reaction time .

Advanced: How to address low yields in the synthesis of this compound?

Q. Methodological Answer :

- Moisture Control : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Purification : Employ silica gel pretreated with 1% triethylamine to avoid boronate hydrolysis.

- Side Reactions : Quench unreacted boronic acid with aqueous HCl before isolation .

Basic: What are the recommended storage conditions to ensure stability?

Q. Methodological Answer :

- Temperature : Store at 2–8°C in sealed, amber vials .

- Atmosphere : Use argon or nitrogen to prevent oxidation.

- Solubility : Dissolve in anhydrous DMSO or THF for long-term storage (-20°C) .

Advanced: How to analyze and mitigate side reactions during cross-coupling?

Q. Methodological Answer :

- Byproduct Identification : Use LC-MS to detect homocoupling (e.g., biphenyl derivatives).

- Mitigation Strategies :

- Add 1–2 equiv. of CsF to enhance transmetallation efficiency .

- Pre-filter substrates through alumina to remove trace Pd contaminants .

Basic: What are the key structural features influencing reactivity?

Q. Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group stabilizes the boron center, enhancing coupling efficiency .

- Steric Effects : Tetramethyl dioxaborolane increases steric hindrance, slowing hydrolysis but requiring optimized catalysts .

Advanced: What strategies are effective for synthesizing derivatives with modified aryl groups?

Q. Methodological Answer :

- Substrate Scope : Replace the aryl halide partner in Suzuki reactions (e.g., bromo- or iodoarenes) .

- Post-Functionalization : Introduce methoxy or fluoro groups via electrophilic aromatic substitution post-coupling .

Basic: What safety precautions are necessary when handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with sand and dispose as hazardous boron waste .

Advanced: How to resolve discrepancies in reported catalytic efficiencies across studies?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.